molecular formula C7H5BrF2N2O3 B13696316 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine

Cat. No.: B13696316
M. Wt: 283.03 g/mol
InChI Key: YOGLKXQYLDZMOW-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted pyridine derivative, followed by nitration and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used. The reactions are usually conducted under mild temperatures and pressures.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, often in acidic media.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-methoxy-5-aminopyridine.

    Oxidation Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-formyl-5-nitropyridine.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Research: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups such as the nitro and difluoromethyl groups can influence the compound’s reactivity and binding affinity. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorophenylmethanol
  • 4-Bromo-2,6-difluoroaniline
  • 3-Bromo-6-difluoromethyl-2-(trifluoromethyl)aniline

Uniqueness

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. The presence of both bromine and nitro groups makes it a versatile intermediate for further chemical modifications. Additionally, the difluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and material sciences.

Properties

Molecular Formula

C7H5BrF2N2O3

Molecular Weight

283.03 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-6-methoxy-3-nitropyridine

InChI

InChI=1S/C7H5BrF2N2O3/c1-15-7-3(8)2-4(12(13)14)5(11-7)6(9)10/h2,6H,1H3

InChI Key

YOGLKXQYLDZMOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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